2-Methyleneglutaronitrile chemical properties and structure
2-Methyleneglutaronitrile chemical properties and structure
An In-depth Technical Guide to 2-Methyleneglutaronitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyleneglutaronitrile, also known as 2,4-dicyano-1-butene, is an organic compound that serves as a significant intermediate in various chemical syntheses.[1][2][3] It is a dimerization product of acrylonitrile and is primarily utilized as a precursor for the production of di- and triamines, the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile, and various heterocycles like 3-cyanopyridine.[1] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for professionals in research and development.
Chemical Structure and Identifiers
2-Methyleneglutaronitrile is characterized by a five-carbon chain with two nitrile groups and a terminal double bond.
| Identifier | Value |
| Preferred IUPAC Name | 2-Methylidenepentanedinitrile[1] |
| Other Names | 2,4-dicyano-1-butene, 2-Methylenepentanedinitrile, α-Methyleneglutaronitrile[1][2] |
| CAS Number | 1572-52-7[1][2] |
| Molecular Formula | C6H6N2[1][2][4] |
| SMILES | C=C(CCC#N)C#N[1][4] |
| InChI | InChI=1S/C6H6N2/c1-6(5-8)3-2-4-7/h1-3H2[1] |
| InChIKey | NGCJVMZXRCLPRQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 2-methyleneglutaronitrile are summarized below.
| Property | Value |
| Molar Mass | 106.13 g·mol−1[1][4] |
| Appearance | Clear, colorless liquid[1][3] |
| Density | 0.976 g·cm−3 (at 25 °C)[1][3] |
| Melting Point | -9.6 °C[3][5] |
| Boiling Point | 254 °C[3][5] |
| Flash Point | >230 °F (>110 °C)[2][4] |
| Solubility | Slightly soluble in water; soluble in aromatic hydrocarbons and polar organic solvents; insoluble in aliphatic and alicyclic hydrocarbons.[2][3] |
| Refractive Index | n20/D 1.456 (lit.)[2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-methyleneglutaronitrile.
| Spectroscopy | Key Features |
| ¹H NMR (600 MHz, CDCl₃) | δ 6.07 (s, 1H), 5.96 (s, 1H), 2.67-2.62 (m, 4H)[6] |
| ¹³C NMR (150 MHz, CDCl₃) | δ 133.4, 119.3, 117.7, 117.3, 30.3, 16.1[6] |
| Infrared (IR) (film) | 2932, 2252 (C≡N), 1653 (C=C), 1457, 1415, 1333, 1252, 1050, 974, 915 cm⁻¹[6] |
Synthesis
2-Methyleneglutaronitrile is synthesized via the head-to-tail dimerization of acrylonitrile. Several catalytic systems have been developed to improve the efficiency and selectivity of this reaction. A common and effective method involves the use of tricyclohexylphosphine (PCy₃) as a catalyst.
Experimental Protocol: PCy₃-Catalyzed Dimerization of Acrylonitrile
This protocol describes a typical laboratory-scale synthesis of 2-methyleneglutaronitrile.
Materials:
-
Acrylonitrile (AN)
-
Tricyclohexylphosphine (PCy₃)
-
tert-Butanol (t-BuOH)
-
Biphenyl (internal standard for GC analysis)
-
Toluene
-
Nitrogen gas
Procedure:
-
A Schlenk tube is charged with acrylonitrile (1 mL, 15.2 mmol), tricyclohexylphosphine (22.4 mg, 0.08 mmol, 0.5 mol%), and tert-butanol (2 mL).[6]
-
The tube is sealed under a nitrogen atmosphere.[6]
-
The reaction mixture is heated at 60 °C for 15 hours.[6]
-
After cooling to room temperature, biphenyl (20 mg) is added as an internal standard.[6]
-
The mixture is transferred to a volumetric flask and diluted with toluene to a standard volume of 10 mL for Gas Chromatography (GC) analysis to determine the yield.[6]
Purification (Large Scale):
-
For a larger scale reaction, the solvent (t-BuOH) is removed by rotary evaporation under reduced pressure.[6]
-
The concentrated residue is then purified by vacuum distillation (79-86 °C / 0.6 mmHg) to afford pure 2-methyleneglutaronitrile.[6]
Reactivity and Chemical Transformations
2-Methyleneglutaronitrile is a versatile intermediate that undergoes several important chemical transformations.
-
Hydrogenation: The double bond can be selectively hydrogenated in the presence of a palladium on carbon catalyst to yield 2-methylglutaronitrile quantitatively.[1] Further hydrogenation of the nitrile groups requires more severe conditions and a Raney-cobalt catalyst to produce 2-methyl-1,5-pentanediamine.[1]
-
Bromination: The primary use of 2-methyleneglutaronitrile is in the synthesis of the biocide 2-bromo-2-(bromomethyl)pentanedinitrile, which is formed by the addition of bromine across the double bond in a nearly quantitative yield.[1]
-
Cyclization: Heating 2-methyleneglutaronitrile with an alkaline ion exchanger, pyridine, and water at 150 °C in an autoclave results in the formation of the lactam 5-cyano-2-piperidone.[1]
-
Polymerization: Anionic polymerization of 2-methyleneglutaronitrile can be initiated using sodium cyanide, sodium in liquid ammonia, or butyllithium to form homo- and copolymers, although the resulting polymers often have low yields and poor mechanical properties.[1]
Safety Information
2-Methyleneglutaronitrile is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Classification | Details |
| GHS Pictogram | GHS07 (Exclamation mark)[1] |
| GHS Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P312, P322, P330, P363, P501[1][2] |
| Hazard Class | 6.1[2][5] |
| Packing Group | III[2][5] |
It is crucial to use personal protective equipment, including gloves, protective clothing, and eye/face protection, and to work in a well-ventilated area when handling this chemical.[7] In case of exposure, immediate medical attention is advised.
References
- 1. 2-Methyleneglutaronitrile - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. 2-Methyleneglutaronitrile | 1572-52-7 [chemicalbook.com]
- 4. 2-Methyleneglutaronitrile | CAS 1572-52-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 1572-52-7 CAS MSDS (2-Methyleneglutaronitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. dytek.invista.com [dytek.invista.com]
